Superior Growth Inhibitory Potency against Cytokinin-Autonomous Tobacco Cells vs. the Benzylamino Analog
In a direct head-to-head comparison with its closest structural analog, 3-methyl-7-(benzylamino)pyrazolo(4,3-d)pyrimidine (II), the pentylamino target compound (I) exhibited superior potency in inhibiting the growth of cytokinin-autonomous tobacco cell suspensions (line 13) [1]. The concentration required to achieve 50% growth inhibition (I50) for the pentylamino derivative was 0.025 µM, compared to 0.03 µM for the benzylamino analog, representing a 1.2-fold increase in potency. The difference was more pronounced at near-complete (I100) inhibition levels, with the pentylamino derivative requiring 0.05 µM versus 0.1 µM for the benzylamino compound, a 2-fold difference [1].
| Evidence Dimension | Growth inhibitory potency (I50 and I100) on cytokinin-autonomous tobacco cells |
|---|---|
| Target Compound Data | I50 = 0.025 µM; I100 = 0.05 µM |
| Comparator Or Baseline | 3-methyl-7-(benzylamino)pyrazolo(4,3-d)pyrimidine: I50 = 0.03 µM; I100 = 0.1 µM |
| Quantified Difference | 1.2-fold more potent (I50); 2-fold more potent (I100) |
| Conditions | Tobacco cell suspension culture (cytokinin-autonomous line 13), 9-day growth assay, cytokinin-free medium |
Why This Matters
This head-to-head data provides direct quantitative justification for selecting the pentylamino analog over the benzylamino variant when maximal growth inhibition of cytokinin-autonomous plant cells is the experimental objective.
- [1] Gregorini, G., & Laloue, M. (1980). Biological Effects of Cytokinin Antagonists 7-(Pentylamino) and 7-(Benzylamino)-3-Methylpyrazolo(4,3-d)Pyrimidines on Suspension-cultured Tobacco Cells. Plant Physiology, 65(2), 363-367. View Source
